2-Phenyl-4-(piperidin-1-yl)pyrimidine-5-carbonitrile
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Overview
Description
2-Phenyl-4-(piperidin-1-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group, a piperidine ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(piperidin-1-yl)pyrimidine-5-carbonitrile typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the phenyl group: This is often done via a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Attachment of the piperidine ring: This step involves the nucleophilic substitution of a halogenated pyrimidine with piperidine.
Addition of the carbonitrile group: This can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(piperidin-1-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenyl-4-(piperidin-1-yl)pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.
Biological Studies: The compound is used in the study of enzyme inhibition, particularly acetylcholinesterase inhibitors for Alzheimer’s disease.
Chemical Biology: It is employed in the design of molecular probes for studying biological pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(piperidin-1-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Molecular Pathways: It affects signaling pathways by binding to receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **Pyrimidine-5-carbon
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.
Properties
CAS No. |
823796-07-2 |
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Molecular Formula |
C16H16N4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-phenyl-4-piperidin-1-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H16N4/c17-11-14-12-18-15(13-7-3-1-4-8-13)19-16(14)20-9-5-2-6-10-20/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI Key |
ZZJHFEIGQYJVEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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